![molecular formula C9H6N2O2 B2714764 7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1824105-71-6](/img/structure/B2714764.png)
7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is an organic compound with a unique structure that combines a pyridine ring with an oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of ethynyl derivatives and pyridine-based intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one
- 7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one
- 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Uniqueness
7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group .
Biologische Aktivität
7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological properties, particularly focusing on its implications in cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The chemical formula of this compound is C10H7N3O with a CAS number of 1824105-71-6. The compound features a pyridooxazine core, which is significant for its biological activity.
Property | Value |
---|---|
Molecular Weight | 177.18 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Structure | Chemical Structure |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit potent anti-cancer properties through the inhibition of specific targets such as PARP7 (Poly(ADP-ribose) polymerase 7). A related study demonstrated that a derivative of this class showed an IC50 value of 0.56 nM against PARP7, indicating strong inhibitory potential against tumor growth in vivo .
The mechanism of action primarily involves the inhibition of PARP enzymes, which play a crucial role in DNA repair processes. Inhibition leads to the accumulation of DNA damage in cancer cells, ultimately inducing apoptosis. This mechanism is particularly effective in tumors with defective DNA repair pathways.
Case Study 1: Lung Cancer Treatment
A recent investigation into the efficacy of PARP7 inhibitors revealed that the compound demonstrated significant anti-tumor activity in lung cancer models. The study highlighted that the compound not only inhibited tumor growth but also showed favorable pharmacokinetic properties, including acceptable bioavailability in animal models (ICR mice and Beagle dogs) with bioavailability rates of approximately 33.9% and 45.2%, respectively .
Case Study 2: Broad-Spectrum Antitumor Activity
In vitro studies have shown that derivatives of this compound exhibit activity against various cancer cell lines including A549 (lung), HeLa (cervical), and MCF-7 (breast). The observed micromolar activity against these cell lines suggests a broad-spectrum potential for therapeutic applications .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization processes. Research indicates that modifications to the ethynyl group can enhance biological activity or alter pharmacokinetics.
Table 2: Synthesis Pathway Overview
Step | Reaction Type | Key Reagents |
---|---|---|
Step 1 | Cyclization | Pyridine derivatives |
Step 2 | Alkylation | Ethynyl halides |
Step 3 | Functionalization | Various nucleophiles |
Eigenschaften
IUPAC Name |
7-ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-2-6-3-7-9(10-4-6)13-5-8(12)11-7/h1,3-4H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYIASWVODNQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(N=C1)OCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.